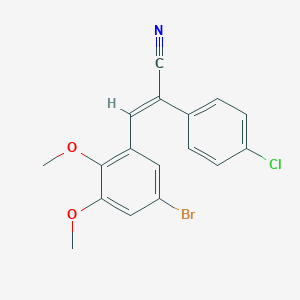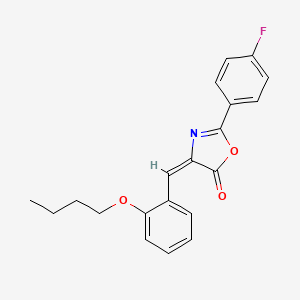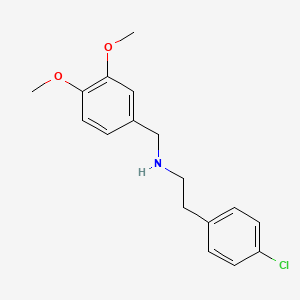
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
描述
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BDCA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of acrylonitrile derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in various cellular processes. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile may be able to alter gene expression and potentially inhibit the growth of cancer cells. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to inhibit the aggregation of amyloid beta peptides, which may help prevent the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemical and physiological effects:
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to induce cell cycle arrest and apoptosis, which may help inhibit the growth of cancer cells. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent metastasis. In Alzheimer's disease models, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to inhibit the aggregation of amyloid beta peptides, which may help prevent the formation of plaques in the brain. Additionally, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been shown to have antiviral properties against certain viruses.
实验室实验的优点和局限性
One advantage of using 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its potential as a therapeutic agent for various diseases. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has shown promising results in various studies and may have potential as a drug candidate. Additionally, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is relatively easy to synthesize in the lab, which may make it more accessible for researchers. However, there are also limitations to using 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is a complex compound and requires expertise in organic chemistry to synthesize. Additionally, the mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, which may make it difficult to optimize for specific applications.
未来方向
There are several future directions for 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile research. One area of interest is the development of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in cancer treatment. Additionally, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile may have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and viral infections. Further studies are needed to determine the efficacy and safety of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in these applications. Finally, the mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
科学研究应用
3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties and has been tested against various cancer cell lines. 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Additionally, 3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been tested for its antiviral properties and has shown promising results against certain viruses.
属性
IUPAC Name |
(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c1-21-16-9-14(18)8-12(17(16)22-2)7-13(10-20)11-3-5-15(19)6-4-11/h3-9H,1-2H3/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKYUQCXBPEJN-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)
![N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4848027.png)

![5-{5-bromo-2-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848042.png)
![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)
![3-(7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)aniline](/img/structure/B4848069.png)

![4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B4848075.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4848078.png)


![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B4848091.png)
![2-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4848107.png)
![2-amino-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4848119.png)